N-(4-(N-(2-methoxy-2-(2-methoxyphenyl)ethyl)sulfamoyl)phenyl)isobutyramide
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Overview
Description
N-(4-(N-(2-methoxy-2-(2-methoxyphenyl)ethyl)sulfamoyl)phenyl)isobutyramide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a sulfamoyl group attached to a phenyl ring, which is further connected to an isobutyramide moiety. The presence of methoxy groups adds to its chemical versatility.
Scientific Research Applications
N-(4-(N-(2-methoxy-2-(2-methoxyphenyl)ethyl)sulfamoyl)phenyl)isobutyramide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating diseases due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
Mode of Action
The mode of action of N-(4-(N-(2-methoxy-2-(2-methoxyphenyl)ethyl)sulfamoyl)phenyl)isobutyramide Given its chemical structure, it may undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially lead to changes in the target molecules, affecting their function .
Biochemical Pathways
The biochemical pathways affected by This compound are not yet fully elucidated. The compound’s potential to undergo various reactions suggests that it could influence multiple pathways. Understanding the downstream effects of these pathways requires further investigation .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Action Environment
The action, efficacy, and stability of This compound can be influenced by various environmental factors. These factors could include pH, temperature, presence of other molecules, and specific conditions within the biological system where the compound is active .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-(2-methoxy-2-(2-methoxyphenyl)ethyl)sulfamoyl)phenyl)isobutyramide typically involves multi-step organic reactions. One common approach is the reaction of 2-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-aminophenylsulfonamide under basic conditions to yield the desired product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-(4-(N-(2-methoxy-2-(2-methoxyphenyl)ethyl)sulfamoyl)phenyl)isobutyramide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Conversion of nitro groups to amines.
Substitution: Introduction of nitro or halogen groups on the aromatic rings.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(N-(2-methoxy-2-(2-methoxyphenyl)ethyl)sulfamoyl)phenyl)acetamide
- N-(4-(N-(2-methoxy-2-(2-methoxyphenyl)ethyl)sulfamoyl)phenyl)propionamide
Uniqueness
N-(4-(N-(2-methoxy-2-(2-methoxyphenyl)ethyl)sulfamoyl)phenyl)isobutyramide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of multiple methoxy groups and the isobutyramide moiety differentiates it from other similar compounds, potentially leading to unique interactions with molecular targets and distinct applications in various fields.
Properties
IUPAC Name |
N-[4-[[2-methoxy-2-(2-methoxyphenyl)ethyl]sulfamoyl]phenyl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O5S/c1-14(2)20(23)22-15-9-11-16(12-10-15)28(24,25)21-13-19(27-4)17-7-5-6-8-18(17)26-3/h5-12,14,19,21H,13H2,1-4H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARGLBDFDTJGQCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CC=C2OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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